(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3

Catalog No.
S884599
CAS No.
1246832-96-1
M.F
C9H13NO2
M. Wt
170.226
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Este...

CAS Number

1246832-96-1

Product Name

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3

IUPAC Name

ethyl 2-cyano-5,5,5-trideuterio-3-methylpent-2-enoate

Molecular Formula

C9H13NO2

Molecular Weight

170.226

InChI

InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/i1D3

InChI Key

WBPLDHMXQALQAT-FIBGUPNXSA-N

SMILES

CCC(=C(C#N)C(=O)OCC)C

Synonyms

(E/Z)-Ethyl 2-Cyano-3-methyl-2-pentenoate-d3; NSC 67978-d3

Application in Food Chemistry

Scientific Field: Food Chemistry

Summary of Application: This compound is used in the study of flavor compound synthesis during the fermentation process of beverages like Baijiu . It serves as a precursor for medium and long-chain fatty acid ethyl esters, which are important flavor components.

Methods of Application: Researchers established a combination of functional microorganisms to achieve stable fermentation. The compound was monitored for its conversion into flavor compounds using gas chromatography-mass spectrometry (GC-MS).

Results: The study showed that the added functional microorganisms became dominant in the fermentation system, positively interacting with other microorganisms. This led to a stable synthesis of the desired flavor chemicals, including the derivatives of the compound .

Application in Organic Synthesis

Scientific Field: Organic Synthesis

Summary of Application: The compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

Methods of Application: The process involves a radical approach using a catalyst to facilitate the protodeboronation, followed by a Matteson homologation for the hydromethylation sequence.

Results: The method allowed for the efficient synthesis of complex organic molecules, including pharmaceutical intermediates, with high yield and selectivity .

Application in Catalysis

Scientific Field: Catalysis

Summary of Application: The compound is used in the development of new catalytic systems for organic transformations, such as the protodeboronation of pinacol boronic esters .

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is a deuterated derivative of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester, characterized by a cyano group, a methyl group, and an ethyl ester group. The presence of deuterium (d3) enhances its utility in various scientific studies, particularly in tracing reaction mechanisms and metabolic pathways due to the stability and traceability of deuterium isotopes. This compound serves as a versatile intermediate in organic synthesis, with applications spanning chemistry, biology, medicine, and industry.

  • Flammability: Organic compounds with carbon-carbon backbones can be flammable.
  • Irritability: May cause skin or eye irritation upon contact.

  • Oxidation: The compound can be oxidized to yield corresponding acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution: The ester group can participate in nucleophilic substitution reactions to form various esters or amides.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlcohols or aminesPresence of sodium hydroxide

Major Products Formed

  • Oxidation: Corresponding acids or ketones
  • Reduction: Amines
  • Substitution: Different esters or amides.

The biological activity of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is primarily linked to its role in metabolic studies. The deuterium labeling allows researchers to trace the compound's pathways within biological systems, aiding in understanding enzyme-catalyzed reactions and drug metabolism. This compound may also serve as a precursor in pharmaceutical development, particularly in synthesizing bioactive molecules.

The synthesis of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 typically involves several key steps:

  • Starting Materials: The synthesis begins with 3-methyl-2-pentenoic acid and ethyl alcohol.
  • Deuterium Labeling: Deuterium atoms are introduced via a deuterium exchange reaction.
  • Esterification: The carboxylic acid group is esterified with ethyl alcohol using a catalyst like sulfuric acid or p-toluenesulfonic acid.
  • Cyano Group Introduction: A nucleophilic substitution reaction introduces the cyano group using sodium cyanide or potassium cyanide.

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 has diverse applications:

  • Chemistry: Used as an intermediate for synthesizing complex organic molecules and studying reaction mechanisms.
  • Biology: Facilitates tracing metabolic pathways and understanding enzyme-catalyzed reactions.
  • Medicine: Aids in pharmaceutical development by studying drug metabolism and pharmacokinetics.
  • Industry: Employed in producing fine chemicals and as a building block for agrochemicals and polymers.

The interaction studies of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 focus on its reactivity with various molecular targets. The cyano group can interact with nucleophiles, while the ester group is susceptible to hydrolysis. These interactions are crucial for understanding the compound's behavior in biological systems and its potential utility as a pharmaceutical intermediate.

Similar Compounds

  • (E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d3
    • Similar structure but replaces the cyano group with a propyl group.
  • Sinapic Acid Ethyl Ester-d3
    • Contains a sinapic acid moiety instead of a cyano group.

Uniqueness

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 stands out due to its unique cyano group, which imparts distinct reactivity compared to similar compounds. This feature makes it particularly valuable as an intermediate in organic synthesis. Additionally, the deuterium labeling enhances its applicability in research by providing stability and traceability.

XLogP3

2.3

Dates

Last modified: 04-14-2024

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